Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

isoxazole synthesis penicillin intermediate ester hydrolysis

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 83817-48-5) is the potassium salt of a 3,5-disubstituted isoxazole-4-carboxylic acid. The compound serves primarily as a key intermediate in the manufacture of isoxazolyl penicillins, most notably dicloxacillin, via acylation of 6-aminopenicillanic acid (6-APA).

Molecular Formula C11H6Cl2KNO3
Molecular Weight 310.17 g/mol
CAS No. 83817-48-5
Cat. No. B12709240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
CAS83817-48-5
Molecular FormulaC11H6Cl2KNO3
Molecular Weight310.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)[O-].[K+]
InChIInChI=1S/C11H7Cl2NO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1
InChIKeyGGEWUHWWTYFCLC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate CAS 83817-48-5: Core Identity and Procurement Context


Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 83817-48-5) is the potassium salt of a 3,5-disubstituted isoxazole-4-carboxylic acid [1]. The compound serves primarily as a key intermediate in the manufacture of isoxazolyl penicillins, most notably dicloxacillin, via acylation of 6-aminopenicillanic acid (6-APA) [2]. The free acid form (CAS 3919-76-4) is listed as Dicloxacillin EP Impurity D and USP Dicloxacillin Related Compound D, underscoring the necessity of this chemical framework in pharmaceutical quality control . The potassium salt is typically prepared by hydrolyzing the corresponding methyl ester (CAS 4402-83-9) with potassium hydroxide and isolating the salt prior to acidification [1].

1
Intermediate selection for dicloxacillin synthesis via 6-APA acylation
Potassium salt form supports direct activation without neutralization
2
Precursor route to USP/EP pharmacopeial impurity standards
Acidification yields free acid reference standard (CAS 3919-76-4)
3
Medicinal chemistry scaffold for beta-lactam conjugate exploration
2,6-dichlorophenyl isoxazole pharmacophore in storable salt form

Why Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate Cannot Be Replaced by Generic Isoxazole Analogs


In-class isoxazole-4-carboxylates are not interchangeable because the 2,6-dichlorophenyl substitution pattern is the critical structural determinant for downstream incorporation into dicloxacillin. Changing the halogenation pattern — such as moving to 2-chlorophenyl (cloxacillin intermediate) or 3,4-dichlorophenyl — produces a different penicillin congener with distinct antimicrobial spectrum, β-lactamase stability, and pharmacokinetics [1]. Furthermore, the salt form (potassium vs. sodium vs. free acid) directly impacts the acylation efficiency with 6-APA, as the carboxylate must be activated (e.g., via acid chloride formation). The potassium salt offers a pre-neutralized, readily activatable form that avoids the neutralization exotherm and handling issues associated with the free carboxylic acid [2].

Target Product
3-(2,6-dichlorophenyl) isoxazole
Potassium salt form
Substitute Risk
2-chlorophenyl or 3,4-dichlorophenyl analogs
Different halogenation patterns
Halogenation pattern determines penicillin congener. The 2,6-dichlorophenyl substitution is critical for dicloxacillin identity; alternatives such as 2-chlorophenyl (cloxacillin) or 3,4-dichlorophenyl may produce different antimicrobial spectra and beta-lactamase stability profiles.
Salt form affects acylation efficiency. Potassium salt offers pre-neutralized, readily activatable carboxylate; free acid or sodium salt may alter activation requirements or introduce neutralization exotherms during acid chloride formation.

Head-to-Head Quantitative Evidence for Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate


Hydrolysis Yield: Potassium Hydroxide vs. Sodium Hydroxide in Ester Hydrolysis to the Target Acid

In the hydrolysis of methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate to the corresponding carboxylic acid, both potassium hydroxide and sodium hydroxide were evaluated. The potassium hydroxide procedure yielded 36.7 g of the acid (90% yield) from 40.6 g of ester [1]. The patent explicitly states that substituting sodium hydroxide for potassium hydroxide gives 'substantially the same results' [1]. This demonstrates that while the potassium salt is a competent intermediate, the counterion does not confer a distinct yield advantage in this specific hydrolysis step.

Hydrolysis Yield
Head-to-head
90% yield (36.7 g acid from 40.6 g ester) with KOH
KOH and NaOH give substantially the same yield; counterion does not confer a hydrolysis advantage.
Procurement value must derive from downstream acylation or handling, not hydrolysis yield.
isoxazole synthesis penicillin intermediate ester hydrolysis

Regulatory Identity: Potassium Salt as a Defined Intermediate vs. Free Acid as a Pharmacopeial Reference Standard

The free acid 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4) is officially designated as Dicloxacillin EP Impurity D and USP Dicloxacillin Related Compound D, with a specified purity of >95% and a melting point of 220–222 °C . The potassium salt (CAS 83817-48-5) is not listed as a compendial reference standard but is the immediate precursor to the free acid in the synthetic route [1]. For analytical reference standard procurement, the free acid is the required form; for synthetic intermediate procurement, the potassium salt may offer advantages in avoiding the acidification and isolation steps.

Regulatory Identity
Class-level
Free acid is USP/EP reference standard; potassium salt is a synthetic intermediate
Form selection must match intended use: analytical reference vs. synthetic intermediate.
Data to verify; melting point 220–222 °C for free acid.
pharmaceutical reference standard dicloxacillin impurity USP/EP compliance

Solubility Profile: Potassium Salt in Organic Solvents vs. Free Acid

Vendor technical data indicate that potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is soluble in organic solvents such as DMF and DMSO, with limited solubility in water [1]. In contrast, the free acid is a pale yellow solid with a melting point of 220–222 °C and is expected to have lower solubility in polar aprotic solvents due to strong intermolecular hydrogen bonding . Quantitative solubility values (mg/mL) are not publicly available for the potassium salt. This data gap limits the strength of procurement decision-making based on solubility.

Solubility Profile
Data to verify
Soluble in DMF and DMSO; limited water solubility (vendor report)
May support homogeneous acylation conditions; quantitative solubility data not publicly available.
Qualitative vendor data only; requires independent verification for process design.
solubility process chemistry formulation

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate: Verified Application Scenarios


Synthetic Intermediate for Dicloxacillin and Isoxazolyl Penicillin APIs

The compound is hydrolyzed from its methyl ester and used as the activated carboxylate in the acylation of 6-APA to form dicloxacillin. The potassium salt eliminates the need for in-situ neutralization during acid chloride generation, potentially simplifying process chemistry [1]. This is the dominant industrial use case.

Precursor to Dicloxacillin Pharmacopeial Reference Standards

Acidification of the potassium salt yields 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4), which is the USP Dicloxacillin Related Compound D and EP Dicloxacillin Impurity D . Procurement of the potassium salt can be a cost-effective route to in-house preparation of the reference standard acid.

Research Tool in Beta-Lactam Antibiotic Development

The 2,6-dichlorophenyl isoxazole scaffold is the pharmacophoric side chain that confers penicillinase resistance in dicloxacillin. The potassium salt provides a convenient, storable form of this side chain for medicinal chemistry exploration of novel beta-lactam conjugates [2].

Application
Selection Property
Validation Focus
Synthetic intermediate for isoxazolyl penicillin APIs
Pre-neutralized potassium salt form for direct activation
Acylation efficiency and purity profile review
Precursor to dicloxacillin pharmacopeial impurity standards
Convertibility to free acid reference standard (CAS 3919-76-4)
Acidification yield and reference standard purity verification
Research tool in beta-lactam antibiotic development
2,6-dichlorophenyl isoxazole pharmacophore in storable salt
Pharmacophoric side-chain structure-activity relationship studies
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